molecular formula C13H24O6S2 B14293011 1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid CAS No. 120358-40-9

1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid

Cat. No.: B14293011
CAS No.: 120358-40-9
M. Wt: 340.5 g/mol
InChI Key: CEFWAIRKVJPILS-UHFFFAOYSA-N
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Description

1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid is a macrocyclic compound that features a combination of oxygen and sulfur atoms within its ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid typically involves the cyclization of linear precursors containing both oxygen and sulfur atoms. One common method includes the reaction of diethylene glycol with thiodiglycol under acidic conditions to form the macrocyclic ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation agents.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Esters, amides.

Scientific Research Applications

1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its use in drug delivery systems due to its ability to form complexes with therapeutic metals.

    Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid exerts its effects involves the formation of stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination ability is crucial for its applications in catalysis, sensing, and drug delivery.

Comparison with Similar Compounds

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Similar macrocyclic structure but contains nitrogen atoms instead of sulfur.

    1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane: Lacks the carboxylic acid group but has a similar ring structure.

    1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-7,16-dioxide: Contains additional oxygen atoms in the ring structure.

Uniqueness: 1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid is unique due to the presence of both oxygen and sulfur atoms in its ring structure, along with a carboxylic acid group. This combination allows it to form stable complexes with a wide range of metal ions, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

120358-40-9

Molecular Formula

C13H24O6S2

Molecular Weight

340.5 g/mol

IUPAC Name

1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid

InChI

InChI=1S/C13H24O6S2/c14-13(15)12-11-18-5-9-20-7-3-16-1-2-17-4-8-21-10-6-19-12/h12H,1-11H2,(H,14,15)

InChI Key

CEFWAIRKVJPILS-UHFFFAOYSA-N

Canonical SMILES

C1COCCSCCOC(COCCSCCO1)C(=O)O

Origin of Product

United States

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